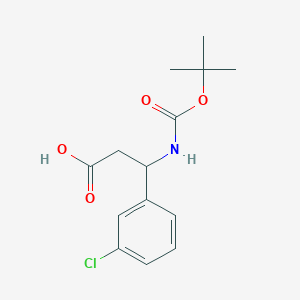![molecular formula C9H11NO2S B1276839 Amino[4-(methylsulfanyl)phenyl]acetic acid CAS No. 7292-80-0](/img/structure/B1276839.png)
Amino[4-(methylsulfanyl)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amino[4-(methylsulfanyl)phenyl]acetic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that can provide insight into the synthesis, molecular structure, and chemical properties of similar compounds. The first paper discusses derivatives of (diphenylmethylene-amino) acetic acid and their reactions with carbon disulfide and phenyl isothiocyanate, which are relevant to understanding the chemical behavior of amino acids with sulfur-containing substituents . The second paper deals with the chemistry of polyazaheterocyclic compounds, specifically the Dimroth rearrangements of substituted triazoles, which can be useful in understanding the behavior of nitrogen-containing rings adjacent to an amino acid structure .
Synthesis Analysis
The synthesis of sulfur and nitrogen-containing organic compounds, such as amino[4-(methylsulfanyl)phenyl]acetic acid, can be inferred from the reactions described in the first paper. The derivatives of (diphenylmethylene-amino) acetic acid react with carbon disulfide in the presence of bases to form ketene dithioacetals . This suggests that similar conditions could be used to synthesize the methylsulfanyl derivative of amino acetic acid. The use of bases and phase transfer conditions are critical in promoting these reactions, which could be applicable to the synthesis of amino[4-(methylsulfanyl)phenyl]acetic acid.
Molecular Structure Analysis
The molecular structure of compounds related to amino[4-(methylsulfanyl)phenyl]acetic acid is discussed in the first paper, where an X-ray structure determination of a derivative compound reveals a non-planar structure with well-localized double bonds . This information is valuable as it provides insight into the potential geometric configuration of the amino[4-(methylsulfanyl)phenyl]acetic acid molecule, which may also exhibit significant torsion angles and localized double bonds within its structure.
Chemical Reactions Analysis
The chemical reactions of compounds similar to amino[4-(methylsulfanyl)phenyl]acetic acid involve the formation of ketene-S,N- and N,N-acetals when reacted with phenyl isothiocyanate and dicyclohexyl carbodiimide . These reactions are indicative of the reactivity of the amino group and the potential for forming heterocyclic structures, which could be relevant for the chemical reactions of amino[4-(methylsulfanyl)phenyl]acetic acid.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of amino[4-(methylsulfanyl)phenyl]acetic acid, they do provide information on related compounds. The presence of sulfur and nitrogen atoms within the compound's structure is likely to influence its polarity, solubility, and reactivity. The non-planar structure with localized double bonds may also affect the compound's stability and reactivity . The second paper's discussion on the stability of acyl derivatives in different conditions can provide additional insights into the stability and reactivity of acyl derivatives of amino acids .
科学的研究の応用
Pharmacological Investigations
Amino[4-(methylsulfanyl)phenyl]acetic acid and its derivatives have been explored for their potential pharmacological properties. In a study by Gokulan et al. (2012), new compounds synthesized from this acid were investigated for analgesic and anti-inflammatory activities. They found a compound exhibiting significant analgesic and anti-inflammatory activities, suggesting potential for development into novel therapeutic agents.
Electrochemical Properties
The electrochemical characteristics of derivatives of this acid were studied by Kowsari et al. (2019). They synthesized derivatives and analyzed them for enhanced pseudocapacitance performance, finding one derivative with high specific capacitance. This suggests applications in supercapacitor technologies.
Synthesis of Novel Compounds
Several studies have focused on synthesizing novel compounds using amino[4-(methylsulfanyl)phenyl]acetic acid as a starting material. For instance, Gein et al. (2016) and Rudyakova et al. (2006) explored its use in creating various molecular structures, indicating its versatility in synthetic organic chemistry.
Analytical and Structural Studies
Research has been conducted on the analytical and structural properties of compounds derived from this acid. Mutar & Ali (2021) focused on preparing and characterizing novel azo and diazo dyes derived from it, providing insights into its applications in dye chemistry. Additionally, Jasinski et al. (2009) analyzed the crystal structure of [4-(methylsulfanyl)phenyl]acetic acid, contributing to a better understanding of its molecular geometry.
Antibacterial Activity
The antibacterial potential of compounds derived from this acid has also been a subject of interest. Kadian et al. (2012) synthesized and evaluated the antibacterial activity of various analogues, indicating possible applications in developing new antibacterial agents.
Safety and Hazards
特性
IUPAC Name |
2-amino-2-(4-methylsulfanylphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKWPONGVMNKOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404100 |
Source


|
| Record name | amino[4-(methylsulfanyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7292-80-0 |
Source


|
| Record name | α-Amino-4-(methylthio)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7292-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | amino[4-(methylsulfanyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














